molecular formula C22H19N5O2 B11465774 Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B11465774
M. Wt: 385.4 g/mol
InChI Key: DWWPKINXNVGKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a pyrimidine ring. It has garnered significant interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-phenylquinazoline-2-amine with ethyl 4-methyl-2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a quinazoline and pyrimidine moiety, which contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-phenylquinazolin-2-yl)amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H19N5O2/c1-3-29-20(28)17-13-23-21(24-14(17)2)27-22-25-18-12-8-7-11-16(18)19(26-22)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,23,24,25,26,27)

InChI Key

DWWPKINXNVGKGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.